![molecular formula C23H24N4O3 B2612269 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone CAS No. 1455461-40-1](/img/structure/B2612269.png)
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, a pyrazole, a diazepane, and a m-tolyl group . The benzo[d][1,3]dioxole and pyrazole moieties are known to be pharmacologically important and are used as starting materials for the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones were prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the title molecule were calculated with density functional theory calculations .Scientific Research Applications
Synthesis and Molecular Docking Studies
- A study by Malathi and Chary (2019) discusses a facile synthesis method for 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone using Bredereck’s reagent for selective formation of chalcones, characterized by spectroscopic techniques. Molecular docking revealed minimum binding energies, indicating potential biological activity (Malathi & Chary, 2019).
Antimicrobial and Analgesic Activities
- Research by Jayanna et al. (2013) on the condensation of benzoxazole derivatives with aromatic acetophenones demonstrated significant antimicrobial and analgesic activities, with molecular docking studies supporting their potential as pharmaceutical agents (Jayanna et al., 2013).
Synthesis of Diazepine-Tetrazole Compounds
- Mofakham et al. (2012) developed a novel one-pot synthesis method for bifunctional diazepine-tetrazole compounds, demonstrating an innovative approach to synthesizing heterocyclic compounds with potential for varied applications (Mofakham et al., 2012).
Anticancer Potential
- Xu et al. (2017) synthesized and evaluated novel pyrazoline derivatives for cytotoxic effects on HepG-2 cells, identifying compounds with significant anticancer activity. This research underscores the potential of structurally related compounds in oncology (Xu et al., 2017).
Antimicrobial and Docking Studies of Benzofuran Derivatives
- Shankar et al. (2016) prepared novel benzofuran analogues of chalcone and 1,4-benzodiazepine, showing potent antimicrobial activity through in vitro screening and docking studies. This highlights the versatility of these compounds in developing new antimicrobials (Shankar et al., 2016).
Mechanism of Action
properties
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-4-2-5-18(12-16)23(28)27-9-3-8-26(10-11-27)22-14-19(24-25-22)17-6-7-20-21(13-17)30-15-29-20/h2,4-7,12-14H,3,8-11,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKHEKWQZEPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

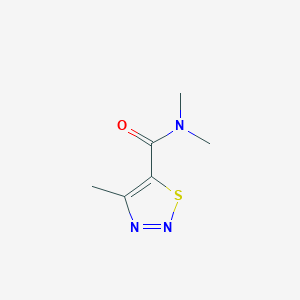

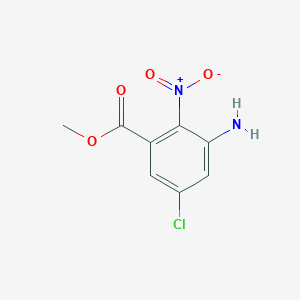


![3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2612196.png)
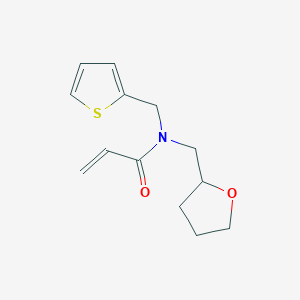
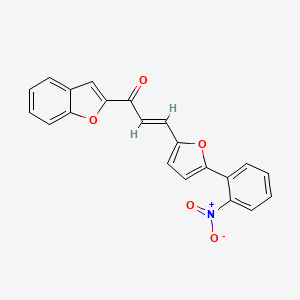
![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)
![2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid](/img/structure/B2612203.png)
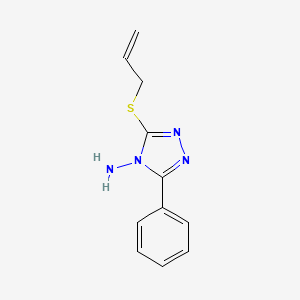
![2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B2612207.png)
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)